Cas no 6575-06-0 (3,4,5-trichlorobenzonitrile)

3,4,5-trichlorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,4,5-trichlorobenzonitrile
- Benzonitrile, 3,4,5-trichloro-
- DTXSID20215952
- SCHEMBL7931074
- STL355285
- 6575-06-0
- AKOS005061418
-
- Inchi: InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
- InChI Key: YLMCXFMAQAAAOP-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=C1Cl)Cl)Cl)C#N
Computed Properties
- Exact Mass: 204.92546
- Monoisotopic Mass: 204.925282g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
3,4,5-trichlorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013028019-250mg |
3,4,5-Trichlorobenzonitrile |
6575-06-0 | 97% | 250mg |
$475.20 | 2023-09-01 | |
Alichem | A013028019-500mg |
3,4,5-Trichlorobenzonitrile |
6575-06-0 | 97% | 500mg |
$855.75 | 2023-09-01 | |
Alichem | A013028019-1g |
3,4,5-Trichlorobenzonitrile |
6575-06-0 | 97% | 1g |
$1460.20 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678758-500mg |
3,4,5-Trichlorobenzonitrile |
6575-06-0 | 98% | 500mg |
¥10130.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678758-1g |
3,4,5-Trichlorobenzonitrile |
6575-06-0 | 98% | 1g |
¥18718.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678758-250mg |
3,4,5-Trichlorobenzonitrile |
6575-06-0 | 98% | 250mg |
¥5628.00 | 2024-05-05 |
3,4,5-trichlorobenzonitrile Related Literature
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
Additional information on 3,4,5-trichlorobenzonitrile
Introduction to 3,4,5-trichlorobenzonitrile (CAS No. 6575-06-0)
3,4,5-trichlorobenzonitrile, identified by the chemical compound code CAS No. 6575-06-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This trichlorinated benzonitrile derivative has garnered attention due to its versatile reactivity and its role in constructing more complex molecular architectures. The presence of three chlorine substituents on the benzene ring enhances its electrophilic character, making it a valuable precursor in various synthetic pathways.
The structural motif of 3,4,5-trichlorobenzonitrile positions it as a key building block in the synthesis of agrochemicals, dyes, and specialty chemicals. Its nitrile group provides a site for further functionalization, enabling the introduction of additional substituents that can tailor its properties for specific applications. In recent years, advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing this compound, focusing on reducing waste and improving yields.
Recent studies have highlighted the utility of 3,4,5-trichlorobenzonitrile in the development of novel pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a candidate for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The chlorine atoms not only enhance reactivity but also contribute to lipophilicity, which is often desirable in drug candidates.
In the context of material science, 3,4,5-trichlorobenzonitrile has been employed in the synthesis of advanced polymers and coatings. Its incorporation into polymer backbones can impart flame-retardant properties due to the electron-withdrawing nature of the nitrile group and chlorine atoms. This has led to interest in developing high-performance materials for applications where safety and durability are paramount.
The synthesis of 3,4,5-trichlorobenzonitrile typically involves chlorination and cyanation reactions on a pre-functionalized benzene ring. Modern synthetic strategies often leverage catalytic methods to improve efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions have been explored as a means to introduce chlorine atoms selectively at specific positions on the aromatic ring. Such methodologies align with the growing emphasis on precision chemistry in industrial applications.
From an industrial perspective, the demand for 3,4,5-trichlorobenzonitrile is driven by its role as an intermediate in large-scale manufacturing processes. Companies specializing in fine chemicals have optimized production protocols to ensure consistent quality and supply. These efforts are complemented by research into continuous flow chemistry, which promises to enhance scalability while minimizing environmental impact.
The chemical properties of 3,4,5-trichlorobenzonitrile make it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These transformations allow for the introduction of aryl groups at specific positions on the benzene ring, enabling the construction of more complex molecules with tailored functionalities. Such reactions are foundational in modern drug discovery pipelines.
In conclusion,3,4,5-trichlorobenzonitrile (CAS No. 6575-06-0) remains a cornerstone compound in organic synthesis due to its versatility and reactivity. Its applications span pharmaceuticals、material science、and agrochemicals,underscoring its importance across multiple industries。As research continues to evolve,innovations in synthetic methodologies will further enhance its utility,ensuring its continued relevance in scientific and industrial endeavors.
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